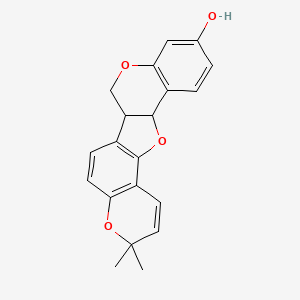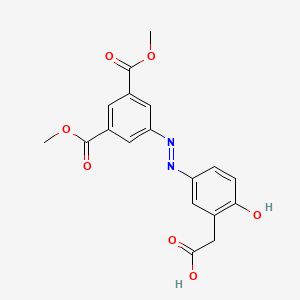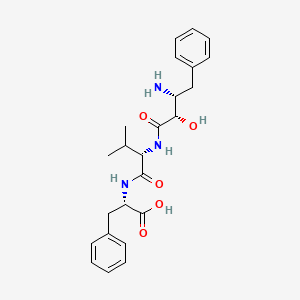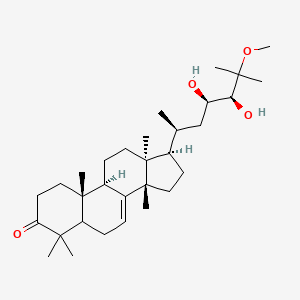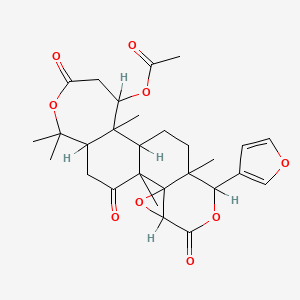
ノミリン
概要
説明
ノミリンは、テトラノルトリテルペノイドとしても知られる植物二次代謝産物であるリモノイドファミリーの主要なメンバーです。レモン、ライム、オレンジ、グレープフルーツ、マンダリンなどの一般的な食用柑橘類に多く含まれています。 ノミリンは、タンジェリンシード、タンジェリンピール、ミカン果実など、柑橘類から作られた漢方薬にも含まれています 。 ノミリンとその類似体は、抗がん、免疫調節、抗炎症、抗肥満、抗ウイルス、抗破骨細胞形成、抗酸化、神経保護効果など、さまざまな生物学的および薬理学的活性を示します .
科学的研究の応用
Nomilin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications include:
Immune-Modulatory: Nomilin has been found to modulate the immune system by enhancing the activity of immune cells and reducing inflammation.
Anti-Inflammatory: Nomilin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-Obesity: Nomilin has been shown to reduce body weight and improve glucose tolerance in obese mice.
Anti-Viral: Nomilin has demonstrated antiviral activity against various viruses, including HIV-1 and SARS-CoV-2.
Anti-Osteoclastogenic: Nomilin inhibits the formation and activity of osteoclasts, which are involved in bone resorption.
Anti-Oxidant: Nomilin exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Neuro-Protective: Nomilin has been found to protect neurons from damage and improve cognitive function.
作用機序
ノミリンの作用機序には、さまざまな分子標的と経路が含まれます。重要なメカニズムには次のようなものがあります。
腫瘍細胞浸潤の阻害: ノミリンは、マトリックスメタロプロテイナーゼ(MMP)やその他のプロ浸潤因子などの発現をダウンレギュレートすることにより、腫瘍細胞の浸潤を阻害します.
免疫応答の調節: ノミリンは、免疫細胞の活性を高め、プロ炎症性サイトカインの産生を抑制することで、免疫応答を調節します.
ウイルス複製阻害: ノミリンは、ウイルスのプロテアーゼやその他のウイルス酵素の活性を抑制することにより、ウイルス複製を阻害します.
類似化合物の比較
ノミリンは、幅広い生物学的活性とさまざまな柑橘類に含まれることから、リモノイドの中でも独特です。類似の化合物には次のようなものがあります。
リモニン: リモニンは、柑橘類に含まれる別のリモノイドです。
オバクノーン: オバクノーンは、柑橘類に含まれるリモノイドであり、抗がん、抗炎症、抗ウイルス活性を示すことが示されています.
生化学分析
Biochemical Properties
Nomilin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activation of matrix metalloproteinases . This interaction plays a crucial role in its anti-metastatic potential .
Cellular Effects
Nomilin has significant effects on various types of cells and cellular processes. It has been shown to inhibit tumor cell invasion . Furthermore, it influences cell function by modulating gene expression and impacting cell signaling pathways .
Molecular Mechanism
At the molecular level, Nomilin exerts its effects through several mechanisms. It induces apoptosis, characterized by an increase in the sub-G1 fraction of cells with chromatin condensation and membrane blebbing . It also downregulates Bcl-2 and cyclin-D1 expression and upregulates p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Nomilin exhibits a slow release pattern and significant inhibition of α-amylase
Dosage Effects in Animal Models
In animal models, administration of Nomilin inhibited tumor nodule formation in the lungs by 68% and markedly increased the survival rate of the metastatic tumor-bearing animals
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
準備方法
ノミリンは、さまざまな方法を使用して柑橘類から抽出できます。 一般的な方法の1つは、高速液体クロマトグラフィー(HPLC)を使用して、柑橘類に含まれるリモノイドを分離および定量することです 。抽出プロセスは通常、次の手順を含みます。
サンプル調製: 柑橘類は洗浄して皮をむき、種を取り除きます。次に、果物は均一なサンプルを作成するために均質化されます。
抽出: 均質化されたサンプルは、メタノールまたはエタノールなどの適切な溶媒と混合して、リモノイドを抽出します。
ろ過: 混合物はろ過して固形物を除去します。
HPLC分析: ろ過された抽出物は、ノミリンを含むリモノイドを分離および定量するためにHPLC分析にかけられます。
化学反応の分析
ノミリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。一般的な反応には次のようなものがあります。
酸化: ノミリンは、さまざまな酸化生成物を形成するために酸化される可能性があります。
科学研究への応用
ノミリンは、化学、生物学、医学、産業など、幅広い科学研究への応用があります。重要な用途には次のようなものがあります。
抗がん: ノミリンは、メラノーマ、乳がん、前立腺がん細胞など、さまざまながん細胞の増殖と増殖を阻害することが示されています.
免疫調節: ノミリンは、免疫細胞の活性を高め、炎症を軽減することで、免疫系を調節することが判明しています.
抗炎症: ノミリンは、プロ炎症性サイトカインや酵素の産生を阻害することで、抗炎症作用を示します.
抗肥満: ノミリンは、肥満マウスの体重を減らし、血糖耐性を改善することが示されています.
抗ウイルス: ノミリンは、HIV-1やSARS-CoV-2など、さまざまなウイルスに対して抗ウイルス活性を示しています.
抗破骨細胞形成: ノミリンは、骨吸収に関与する破骨細胞の形成と活性を阻害します.
類似化合物との比較
Nomilin is unique among limonoids due to its wide range of biological activities and its presence in various citrus fruits. Some similar compounds include:
Limonin: Limonin is another limonoid found in citrus fruits.
Dihydronomilin: Dihydronomilin is a reduced form of nomilin and has different biological properties compared to nomilin.
特性
IUPAC Name |
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOJFFZKAUIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909978 | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063-77-0 | |
| Record name | Nomilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nomilin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nomilin's primary mechanism of action in exhibiting anti-inflammatory effects?
A1: Nomilin directly binds to myeloid differentiation protein-2 (MD-2) []. This interaction disrupts the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex, effectively inhibiting the downstream activation of the NF-κB signaling pathway [].
Q2: What are the downstream consequences of nomilin inhibiting the NF-κB pathway?
A2: By inhibiting the NF-κB pathway, nomilin reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β []. This, in turn, helps alleviate the inflammatory response triggered by LPS [].
Q3: How does nomilin affect the PKA/CREB signaling pathway in B16F10 melanoma cells?
A3: Nomilin downregulates the expression of p-CREB and p-PKA in B16F10 cells []. This downregulation subsequently suppresses the expression of melanogenesis-related factors such as MITF, tyrosinase, TRP-1, and TRP-2 [].
Q4: What role does nomilin play in the regulation of MAP kinase activity in cardiovascular cells?
A4: Nomilin demonstrates significant regulatory effects on MAP kinases (ERK1/2 and p38) in HASMCs, HUVECs, and LMCs []. This regulation is particularly evident in reducing TNF-α-induced p38 MAP kinase activity in HASMCs [].
Q5: How does nomilin contribute to the inhibition of tumor growth and metastasis?
A5: Nomilin exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their invasive potential []. This involves the downregulation of Bcl-2 and cyclin-D1 expression and upregulation of p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression [].
Q6: What is the molecular formula and weight of nomilin?
A6: Nomilin has a molecular formula of C30H36O9 and a molecular weight of 540.6 g/mol.
Q7: How does the presence of sucrose affect the bitterness perception of nomilin in orange juice?
A7: Sucrose has been shown to decrease the bitterness perception of orange juice spiked with nomilin []. This suggests that blending with juice containing higher sugar levels could be a potential strategy for managing bitterness [].
Q8: Does citric acid have the same effect as sucrose on the bitterness perception of nomilin in orange juice?
A8: No, unlike sucrose, citric acid does not significantly affect the perceived bitterness of nomilin in orange juice [].
Q9: Does nomilin itself act as a catalyst in any known biological reactions?
A9: Based on the provided research papers, nomilin does not appear to exhibit direct catalytic properties in biological reactions. Its mode of action primarily involves binding to target proteins and modulating downstream signaling pathways.
Q10: Have there been any studies employing computational modeling to understand the interaction of nomilin with its target protein, hTGR5?
A10: Yes, in silico docking simulations were used to construct a binding model for the hTGR5-nomilin complex []. These simulations revealed four potential hydrophilic hydrogen-bonding interactions between nomilin and hTGR5 [].
Q11: What structural features of nomilin are crucial for its interaction with hTGR5?
A11: Three amino acid residues in hTGR5 (Q77ECL1, R80ECL1, and Y893.29) were identified as critical for nomilin binding []. This suggests that the specific chemical environment around these residues plays a significant role in the interaction [].
Q12: How does the structure of nomilin differ from limonin, and what impact does this have on their TGR5 ligand activity?
A12: Nomilin possesses a seven-membered A ring with an acetoxy group, while limonin has an A,A' ring system []. This structural difference contributes to nomilin being a more potent activator of TGR5 compared to limonin [].
Q13: What is the role of the furan ring in nomilin's structure?
A13: The presence of a furan ring is a common characteristic among limonoids, including nomilin []. Modifications to this ring can significantly impact the biological activity of these compounds [].
Q14: What is the primary route of metabolism for nomilin?
A14: Nomilin undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 [].
Q15: What are the major metabolites of nomilin identified in vivo?
A15: The major metabolites of nomilin identified are pyrrole and pyrrolinone derivatives, formed through the reaction of a reactive cis-butene-dial (BDA) intermediate with glutathione and N-acetylcysteine, respectively [].
Q16: Has a pharmacokinetic study been conducted for nomilin?
A16: Yes, a pharmacokinetic study in rats showed that nomilin could be detected in plasma after both intravenous and oral administration []. The study employed a validated UPLC-MS/MS method for accurate quantification [].
Q17: What is the effect of nomilin on hamster buccal pouch carcinogenesis?
A17: Topical application of nomilin has been shown to significantly reduce tumor burden in hamsters with DMBA-induced buccal pouch carcinogenesis [, ]. This reduction was attributed to a decrease in both tumor number and size [].
Q18: How does nomilin affect HIV-1 replication?
A18: Both nomilin and limonin exhibit inhibitory effects on HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) and monocytes/macrophages []. This effect was observed in both acutely and chronically infected cells [].
Q19: Does nomilin exhibit any activity against Aedes albopictus larvae?
A19: Yes, nomilin demonstrates larvicidal activity against Aedes albopictus larvae []. In fact, it exhibits a lower LC50 value compared to limonin, suggesting higher potency [].
Q20: What analytical techniques are commonly employed for the isolation and characterization of nomilin from citrus sources?
A21: Common techniques include column chromatography [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , ], thin-layer chromatography (TLC) [, , , , ], mass spectrometry (MS) [, , , , , , , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, , , , ].
Q21: Does nomilin demonstrate any effects on the immune system?
A23: Yes, nomilin has been shown to modulate immune responses in mice. It can enhance white blood cell count, bone marrow cellularity, and antibody production, while also inhibiting delayed-type hypersensitivity reactions [].
Q22: Does nomilin interact with any drug transporters, potentially affecting drug bioavailability?
A24: Yes, nomilin has been shown to inhibit human P-glycoprotein (P-gp) in a concentration-dependent manner []. This inhibition suggests that nomilin could potentially act as a bioavailability enhancer for drugs that are substrates of P-gp [].
Q23: How does nomilin affect the activity of cytochrome P450 3A4 (CYP3A4)?
A25: Nomilin can inhibit CYP3A4 activity, specifically the 6β-hydroxylation of testosterone []. This inhibition is concentration-dependent and suggests a potential for drug interactions [].
Q24: Does nomilin exhibit any inductive effects on drug-metabolizing enzymes?
A26: Yes, nomilin can induce the activity of glutathione S-transferase (GST) in the liver and small intestine of mice []. This induction is dose-dependent and contributes to its chemopreventive properties [].
Q25: When were limonoids first identified as a distinct class of compounds?
A27: Limonoids were first identified as a distinct class of compounds in the 1930s, with research initially focusing on their bitter taste and impact on citrus juice quality [].
Q26: What are the potential applications of nomilin in the food industry?
A28: Nomilin's ability to modulate bitterness perception in orange juice has significant implications for the citrus processing industry []. It suggests that adjusting the levels of nomilin and other limonoids could be used to tailor the flavor profile of citrus products [, ].
Q27: How can the study of nomilin's anti-cancer properties benefit from a multidisciplinary approach?
A29: Understanding the complex mechanisms of nomilin's anti-cancer activity requires collaboration between disciplines such as phytochemistry, pharmacology, molecular biology, and oncology [, , , ]. This collaboration can lead to more effective drug development strategies and improved therapeutic outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


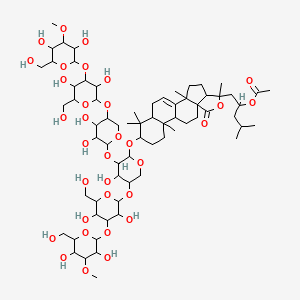


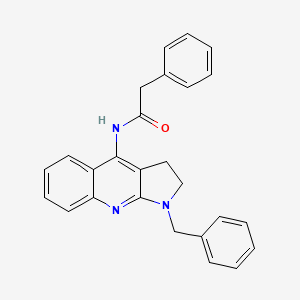
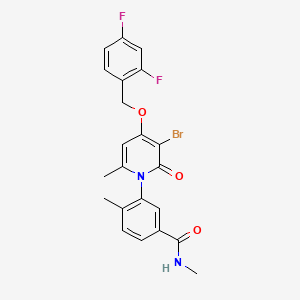

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)

